icFSP1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

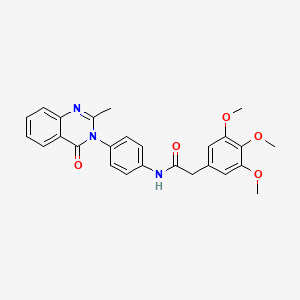

Molecular Formula |

C26H25N3O5 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3,4,5-trimethoxyphenyl)acetamide |

InChI |

InChI=1S/C26H25N3O5/c1-16-27-21-8-6-5-7-20(21)26(31)29(16)19-11-9-18(10-12-19)28-24(30)15-17-13-22(32-2)25(34-4)23(14-17)33-3/h5-14H,15H2,1-4H3,(H,28,30) |

InChI Key |

QLTZGMMQMVZODD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of icFSP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising therapeutic avenue for cancer. Ferroptosis Suppressor Protein 1 (FSP1) is a key negative regulator of this process, acting independently of the canonical glutathione peroxidase 4 (GPX4) pathway. The small molecule icFSP1 has been identified as a potent and in vivo-efficacious modulator of FSP1, sensitizing cancer cells to ferroptosis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing the underlying molecular pathways, quantitative data from key experiments, and comprehensive experimental protocols.

Introduction to FSP1 and its Role in Ferroptosis

FSP1, also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), is a myristoylated protein that localizes to the plasma membrane.[1] It functions as an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10, ubiquinone) to its reduced form, ubiquinol.[1][2] Ubiquinol is a potent lipophilic antioxidant that traps lipid peroxyl radicals, thereby inhibiting the propagation of lipid peroxidation and suppressing ferroptosis.[2][3] This FSP1-CoQ10-NAD(P)H pathway represents a critical defense mechanism against ferroptosis, acting in parallel to the GPX4-glutathione system.[3][4] The N-terminal myristoylation of FSP1 is essential for its membrane localization and anti-ferroptotic function.[1][5]

The Novel Mechanism of Action of this compound

Unlike first-generation FSP1 inhibitors such as iFSP1, which competitively inhibit the enzymatic activity of FSP1, this compound employs a novel, indirect mechanism of action.[6][7] this compound does not directly inhibit the oxidoreductase activity of FSP1 in cell-free assays.[6][7] Instead, it induces the subcellular relocalization and subsequent condensation of FSP1 through a process known as phase separation.[6][8] This phenomenon is akin to the separation of oil and water, where FSP1 molecules aggregate into distinct, droplet-like condensates within the cell.[6][8]

The formation of these FSP1 condensates is dependent on the N-terminal myristoylation of FSP1, as well as specific amino acid residues and intrinsically disordered regions within the protein.[6][9] By sequestering FSP1 into these condensates, this compound effectively prevents its localization to the plasma membrane, thereby abrogating its ability to reduce CoQ10 and suppress lipid peroxidation.[6] This leads to an accumulation of lipid reactive oxygen species and the induction of ferroptosis, particularly in cancer cells that are dependent on FSP1 for survival.[6][10]

Signaling Pathway of FSP1-Mediated Ferroptosis Suppression

The following diagram illustrates the canonical function of FSP1 in suppressing ferroptosis.

Caption: FSP1-mediated suppression of ferroptosis at the plasma membrane.

Mechanism of this compound-Induced FSP1 Condensation and Ferroptosis

The following diagram depicts the mechanism by which this compound induces ferroptosis.

References

- 1. Study Explores New Cancer Drug and Iron-Dependent Cell Death | Technology Networks [technologynetworks.com]

- 2. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. The anti-ferroptotic role of FSP1: current molecular mechanism and therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

icFSP1: A Technical Guide to a Novel Ferroptosis Inducer Targeting FSP1 Phase Separation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology, particularly for therapy-resistant cancers. A key regulator of this pathway is the Ferroptosis Suppressor Protein 1 (FSP1), which operates independently of the canonical glutathione/GPX4 axis to protect cells from ferroptotic demise. This technical guide provides an in-depth overview of icFSP1, a novel and potent inhibitor of FSP1 that induces ferroptosis through a unique mechanism of action involving protein phase separation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this new class of ferroptosis inducers.

Core Mechanism of Action: this compound and FSP1 Phase Separation

Unlike first-generation FSP1 inhibitors that act via direct enzymatic inhibition, this compound employs a distinct mechanism. It triggers the subcellular relocalization of FSP1 from the plasma membrane, inducing its condensation into droplet-like structures.[1][2] This process, known as phase separation, effectively sequesters FSP1, preventing its function in reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol.[1][3] The N-terminal myristoylation of FSP1 and specific amino acid residues are crucial for this this compound-induced phase separation.[2] The resulting depletion of ubiquinol at the plasma membrane leads to an accumulation of lipid peroxides, culminating in ferroptotic cell death.[1][3]

Quantitative Data on this compound Activity

The efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize the key quantitative data available to date.

Table 1: In Vitro Efficacy of this compound and Other FSP1 Inhibitors

| Compound | Cell Line | Assay Type | Metric | Value | Reference(s) |

| This compound | Pfa1 | Cell Viability | EC50 | 0.21 µM | [3] |

| iFSP1 | H460C GPX4KO | Cell Viability | EC50 | ~5 µM | [4] |

| iFSP1 | In vitro | Enzyme Activity | IC50 | 4 µM | [4] |

| FSEN1 | H460C GPX4KO | Cell Viability | EC50 | 69.363 nM | [5] |

| Andrographis | SW480, HCT116 | Cell Viability | IC50 | 40 µg/ml | [3] |

| viFSP1 | Pfa1 | Cell Viability | EC50 | 170 nM | [3] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment Regimen | Outcome | Reference(s) |

| Lung Adenocarcinoma (mice) | 50 mg/kg, i.p. | Up to 80% reduction in tumor growth | [6] |

| Tumor-bearing mice | Not specified | Impaired tumor-cell growth and significantly reduced tumor weight | [3] |

Signaling and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

FSP1-Mediated Ferroptosis Suppression Pathway

Caption: FSP1 reduces CoQ10 to ubiquinol, which traps lipid radicals and prevents ferroptosis.

Mechanism of Action of this compound

Caption: this compound induces phase separation of FSP1, leading to ferroptosis.

Experimental Workflow for Characterizing FSP1 Inhibitors

Caption: A typical workflow for the discovery and validation of FSP1 inhibitors.

Detailed Experimental Protocols

FSP1 Enzyme Activity Assay (NADH Consumption)

This assay measures the enzymatic activity of FSP1 by monitoring the decrease in absorbance at 340 nm as NADH is consumed during the reduction of a substrate.

-

Reagents and Materials:

-

Purified recombinant FSP1 protein

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Coenzyme Q1 (CoQ1) or Menadione (substrates)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing PBS, purified FSP1 (e.g., 25-200 nM), and the FSP1 substrate (e.g., 200 µM CoQ1 or 50 µM menadione).[2][7]

-

To test inhibitors, add the desired concentration of the compound (e.g., this compound) to the reaction mixture and incubate for a specified time.

-

Initiate the reaction by adding NADH to a final concentration of 200 µM.[2]

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C, taking readings every 30 seconds for a defined period.[2]

-

Include control wells without FSP1 and without NADH to establish a baseline.

-

Calculate the rate of NADH consumption from the linear portion of the absorbance curve. The activity of FSP1 is proportional to the rate of decrease in A340.

-

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation in live cells. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.

-

Reagents and Materials:

-

C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides).

-

Treat cells with this compound and/or other compounds as required for the experiment.

-

Prepare a working solution of C11-BODIPY 581/591 in cell culture medium (e.g., 2.5-10 µM).

-

Remove the treatment medium from the cells and incubate them with the C11-BODIPY working solution for 30-60 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Analyze the cells using either fluorescence microscopy or flow cytometry.

-

Microscopy: Capture images using appropriate filter sets for red (e.g., TRITC) and green (e.g., FITC) fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

Flow Cytometry: Excite the cells with a 488 nm laser and collect emissions in the green (e.g., 510-530 nm) and red (e.g., >580 nm) channels. An increase in the green fluorescence intensity indicates lipid peroxidation.

-

-

FSP1 Condensation Assay (Immunofluorescence)

This protocol describes the visualization of this compound-induced FSP1 condensates in cultured cells using immunofluorescence.

-

Reagents and Materials:

-

Cells cultured on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against FSP1

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells grown on coverslips with this compound for the desired time (e.g., 4 hours).[1]

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-FSP1 antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the FSP1 condensates using a fluorescence microscope.

-

Conclusion

This compound represents a significant advancement in the field of ferroptosis research and cancer therapeutics. Its novel mechanism of inducing FSP1 phase separation offers a unique strategy to trigger cancer cell death. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this compound and the broader strategy of targeting FSP1 in oncology. Further investigation into the in vivo efficacy across a wider range of cancer models and the development of even more potent and specific FSP1 inhibitors are exciting future directions for this promising area of research.

References

- 1. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. greekreporter.com [greekreporter.com]

- 7. Regulation of FSP1 myristoylation by NADPH: A novel mechanism for ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Screening of icFSP1: A Novel Ferroptosis Inducer

This technical guide provides a comprehensive overview of the discovery, screening, and mechanism of action of icFSP1, a potent and in vivo-applicable inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). This document is intended for researchers, scientists, and drug development professionals working in the fields of cancer biology, cell death, and pharmacology.

Introduction: The Role of FSP1 in Ferroptosis and Cancer

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1][2][3] It represents a promising therapeutic avenue for cancers that are resistant to conventional therapies.[2][4][5] Cells have evolved multiple defense mechanisms against ferroptosis, with the glutathione peroxidase 4 (GPX4) pathway being the most well-characterized. Recently, Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), was identified as a key component of a parallel, GPX4-independent ferroptosis suppression system.[2][6][7]

FSP1 is a NAD(P)H-dependent oxidoreductase that is recruited to the plasma membrane via N-terminal myristoylation.[1][8] At the membrane, it reduces coenzyme Q10 (CoQ10, also known as ubiquinone) to its reduced form, ubiquinol.[6][9] Ubiquinol acts as a potent lipophilic radical-trapping antioxidant, thereby halting the propagation of lipid peroxides and preventing ferroptotic cell death.[8][9] FSP1 expression is elevated in various cancer cell lines and is associated with poor patient prognosis, making it an attractive therapeutic target.[3][6][10] The discovery of FSP1 inhibitors is therefore a critical step toward harnessing ferroptosis for cancer treatment.

Discovery and Screening of FSP1 Inhibitors

The identification of potent and specific FSP1 inhibitors has been a key focus of recent research. Several small molecule inhibitors have been developed, including the first-generation inhibitor iFSP1, and the more recently discovered this compound, viFSP1, and FSEN1.[9]

The discovery of this compound resulted from a high-throughput screening campaign of a small molecule library (approximately 10,000 compounds) aimed at identifying in vivo active ferroptosis inducers targeting FSP1.[4][5][7] This was followed by drug metabolism and pharmacokinetics (DMPK) validation studies to ensure suitability for in vivo applications.[4][5]

The general workflow for identifying FSP1 inhibitors involves a multi-step process, beginning with a broad screen and followed by increasingly specific validation assays.

Mechanism of Action: this compound Induces Phase Separation

Unlike the first-generation inhibitor iFSP1, which acts as a competitive inhibitor of FSP1's enzymatic activity, this compound exhibits a novel mechanism of action.[7][11] It does not directly inhibit the enzyme but instead triggers the subcellular relocalization of FSP1 away from the membrane.[7][11] This leads to the formation of FSP1 condensates in the cytoplasm through a process known as phase separation.[4][5][7] This condensation prevents FSP1 from performing its anti-ferroptotic function at the cell membrane, thereby sensitizing the cell to lipid peroxidation and subsequent ferroptosis.[7] This effect is particularly potent when combined with the inhibition of the GPX4 pathway.[7]

The following diagram illustrates the canonical FSP1 signaling pathway and the points of intervention by inhibitors like iFSP1 and this compound.

Quantitative Data on FSP1 Inhibitors

The screening and validation studies have generated crucial quantitative data on the potency and efficacy of various FSP1 inhibitors.

| Inhibitor | Target | Mechanism of Action | IC50 / EC50 | In Vivo Efficacy | Reference |

| iFSP1 | Human FSP1 | Competitive enzyme inhibitor | IC50: 267 ± 47 nM | Not suitable for in vivo use | [11][12][13] |

| This compound | Human FSP1 | Induces phase separation | 2.5 µM (induces cell death) | Yes, impairs tumor growth | [4][7][14] |

| viFSP1 | Human & Murine FSP1 | Targets NAD(P)H-binding pocket | Not specified | Not specified | [2][12] |

| FSEN1 | Human FSP1 | Uncompetitive enzyme inhibitor | Not specified | Yes, has adequate pharmacokinetics | [9] |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the cell line and assay conditions.

A study using an FSP1 fluorescent inhibitor screening assay kit reported a potent and reversible inhibition of FSP1 by iFSP1 with an IC50 value of 267 ± 47 nM.[13] In vivo experiments with this compound (50 mg/kg, intraperitoneally) demonstrated significant impairment of tumor growth in mouse models.[14] Another study showed that this compound at a concentration of 2.5 µM caused marked lipid peroxidation and ferroptotic cell death.[14]

Key Experimental Protocols

Detailed methodologies are essential for reproducing and building upon the research related to this compound.

-

Objective: To identify small molecules that selectively induce cell death in cells dependent on FSP1 for survival.

-

Cell Line: A common model involves using cells with a genetic knockout of GPX4 (e.g., Gpx4-knockout Pfa1 mouse embryonic fibroblasts), which are then engineered to stably overexpress human FSP1 (hFSP1).[15] These cells are critically dependent on FSP1 to prevent ferroptosis.

-

Protocol:

-

Seed GPX4-KO + hFSP1 cells in 384-well plates.[16]

-

Add compounds from a small molecule library at a defined concentration.

-

Incubate for a set period (e.g., 48-72 hours).

-

Measure cell viability using a suitable assay (e.g., CellTiter-Glo or a fluorescent live/dead stain like SYTOX Green).[16]

-

Hits are identified as compounds that significantly reduce viability in the FSP1-dependent cells compared to control cells.

-

-

Objective: To determine if a compound directly inhibits the oxidoreductase activity of FSP1 in vitro.

-

Principle: The assay measures the FSP1-catalyzed reduction of a substrate (e.g., Coenzyme Q1 or resazurin) by monitoring the consumption of NAD(P)H, which can be measured by the decrease in absorbance at 340 nm.[10][16]

-

Protocol (NADPH Consumption):

-

Prepare a reaction mixture in a 96-well plate containing buffer (e.g., 50 mM Tris-HCl), purified recombinant FSP1 protein, and NADPH.[10]

-

Add varying concentrations of the test inhibitor (e.g., this compound).

-

Initiate the reaction by adding the substrate, Coenzyme Q1 (CoQ1).[10]

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute) using a microplate reader.[10]

-

Calculate the rate of NADPH consumption to determine the level of inhibition.

-

-

Objective: To quantify the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

-

Reagent: C11-BODIPY™ 581/591 is a fluorescent lipid peroxidation sensor. In its reduced state, it fluoresces green, and upon oxidation by lipid peroxides, its fluorescence shifts to red.

-

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat cells with the test compound (e.g., 2.5 µM this compound) for a specified duration (e.g., 3 hours).[15]

-

Incubate the cells with C11-BODIPY (e.g., 1.5 µM) for 30 minutes.[15]

-

Wash the cells to remove excess probe.

-

Analyze the cells using flow cytometry or fluorescence microscopy, quantifying the shift in fluorescence as an indicator of lipid peroxidation.

-

-

Objective: To evaluate the anti-tumor efficacy of an FSP1 inhibitor in a living organism.

-

Model: A tumor xenograft model is often used, where human cancer cells (e.g., B16F10 melanoma cells engineered to be Fsp1/Gpx4 double knockout but overexpressing hFSP1) are implanted into immunocompromised mice.[14]

-

Protocol:

-

Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

-

Administer the FSP1 inhibitor (e.g., this compound at 50 mg/kg) via a specific route (e.g., intraperitoneal injection) and schedule (e.g., twice daily).[14]

-

Monitor tumor volume and mouse body weight regularly.

-

At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunoblotting for FSP1 condensates or markers of lipid peroxidation like 4-HNE).[14]

-

Conclusion and Future Directions

The discovery of this compound represents a significant milestone in the field of ferroptosis research. Its unique mechanism of inducing FSP1 phase separation provides a novel strategy for sensitizing cancer cells to this form of cell death.[4][5] Unlike first-generation inhibitors, this compound has demonstrated efficacy in vivo, highlighting its potential as a lead compound for the development of new anti-cancer therapeutics.[4][5][14]

Future research will likely focus on several key areas:

-

Optimization of this compound: Medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of this compound and related compounds.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, particularly GPX4 inhibitors and conventional chemotherapies.[7]

-

Biomarker Discovery: Identifying biomarkers that can predict which tumors will be most sensitive to FSP1 inhibition.

-

Exploring Broader Applications: Investigating the potential of FSP1 inhibitors in treating other diseases where ferroptosis is implicated, such as neurodegenerative disorders and ischemia-reperfusion injury.

References

- 1. researchgate.net [researchgate.net]

- 2. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blocking key protein triggers cancer cell self-destruction | EurekAlert! [eurekalert.org]

- 4. Study Explores New Cancer Drug and Iron-Dependent Cell Death | Technology Networks [technologynetworks.com]

- 5. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]

- 6. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cocrystal structure reveals the mechanism of FSP1 inhibition by FSEN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]

- 12. helmholtz-munich.de [helmholtz-munich.de]

- 13. FSP1 Fluorescent Inhibitor Screening Assay Kit - Antibodies - CAT N°: 701900 [bertin-bioreagent.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Induction of Lipid Peroxidation by icFSP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology and other fields. A key regulator of this process is Ferroptosis Suppressor Protein 1 (FSP1), which acts to mitigate lipid peroxidation, thereby protecting cells from ferroptotic death. The small molecule inhibitor, icFSP1, represents a novel tool to modulate this pathway. Unlike first-generation inhibitors, this compound does not directly inhibit the enzymatic activity of FSP1. Instead, it induces the subcellular relocalization and condensation of FSP1, leading to a loss of its protective function and subsequent potentiation of ferroptosis. This guide provides an in-depth technical overview of the effects of this compound on lipid peroxidation, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

The Role of FSP1 in Suppressing Lipid Peroxidation

FSP1 is a key component of a glutathione-independent antioxidant system that protects cells from ferroptosis.[1] Its primary function is to reduce coenzyme Q10 (CoQ10) to its reduced form, ubiquinol, which is a potent lipophilic antioxidant that can trap lipid peroxyl radicals within cellular membranes, thus halting the propagation of lipid peroxidation.[1][2][3] This NAD(P)H-dependent activity provides a parallel pathway to the well-established glutathione peroxidase 4 (GPX4) system in defending against lipid-based oxidative damage.[1][3]

This compound: An Indirect Inhibitor of FSP1 Function

The compound this compound has been identified as a potent inducer of ferroptosis through its effects on FSP1.[4][5] Notably, this compound does not act as a competitive inhibitor of FSP1's enzymatic activity.[5][6] Instead, its mechanism of action involves triggering the phase separation and condensation of FSP1, causing its relocalization from the plasma membrane into intracellular condensates.[5][7][8] This sequestration of FSP1 effectively removes it from its site of action, preventing it from carrying out its anti-ferroptotic function and leading to an accumulation of lipid peroxides.

Quantitative Effects of this compound on Lipid Peroxidation and Cell Viability

The functional consequence of this compound-mediated FSP1 condensation is a significant increase in lipid peroxidation and a corresponding decrease in cell viability, particularly in cells that are reliant on FSP1 for survival (e.g., cells with compromised GPX4 activity). The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: Effect of this compound on Lipid Peroxidation

| Cell Line | Treatment Conditions | Fold Change in Lipid Peroxidation (vs. DMSO) | Reference |

| Gpx4-knockout Pfa1 cells overexpressing hFSP1 | 2.5 µM this compound for 3 hours | ~3.5-fold increase | [9] |

| Gpx4-knockout Pfa1 cells overexpressing hFSP1 | 5 µM this compound for 5 hours | Significant increase in multiple lipid peroxide species | [9] |

Table 2: Effect of this compound on Cell Viability

| Cell Line | Treatment Conditions | IC50 / % Viability | Reference |

| Gpx4-knockout Pfa1 cells overexpressing hFSP1 | This compound for 48 hours | ~1 µM (IC50) | [9] |

| HT-1080 cells | This compound for 72 hours | ~2.5 µM (IC50) | [9] |

| H460 cells (GPX4 knockout) | This compound | Significant decrease in viability | [6] |

| A375 cells (GPX4 knockout) | This compound | Significant decrease in viability | [6] |

Signaling Pathways and Experimental Workflows

FSP1-Mediated Suppression of Lipid Peroxidation

Caption: FSP1 utilizes NAD(P)H to reduce Coenzyme Q10, which in turn neutralizes lipid peroxyl radicals.

This compound Mechanism of Action

Caption: this compound triggers the phase separation of FSP1, leading to increased lipid peroxidation and ferroptosis.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical experimental workflow to assess the impact of this compound on cellular lipid peroxidation.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human fibrosarcoma HT-1080 cells and 4-hydroxytamoxifen (TAM)-inducible Gpx4-knockout mouse embryonic fibroblasts (Pfa1 cells) stably overexpressing human FSP1 (hFSP1) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 atmosphere.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. A DMSO-only control is run in parallel.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay utilizes the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.

-

Cell Seeding: Plate cells in a suitable format (e.g., 12-well plate) to achieve 70-80% confluency on the day of the experiment.

-

Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 3 hours).

-

Staining: Add C11-BODIPY 581/591 (final concentration of 1-5 µM) to the culture medium and incubate for 30 minutes at 37°C.

-

Cell Harvest: Wash cells with phosphate-buffered saline (PBS), and then detach them using trypsin.

-

Flow Cytometry: Resuspend cells in PBS and analyze immediately by flow cytometry. The ratio of green to red fluorescence is used as a measure of lipid peroxidation.

Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 48-72 hours).

-

Assay: Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or perform a crystal violet staining.

-

Data Analysis: Measure luminescence or absorbance according to the manufacturer's protocol. Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).

FSP1 Condensation Microscopy

-

Cell Seeding: Plate cells stably expressing a fluorescently tagged FSP1 (e.g., FSP1-GFP) on glass-bottom dishes.

-

Treatment: Treat cells with this compound and image over time using a confocal microscope.

-

Imaging: Acquire images at regular intervals to observe the redistribution of the fluorescently tagged FSP1 from a diffuse membrane localization to distinct intracellular condensates.

Conclusion

This compound represents a powerful chemical probe for studying the role of FSP1 in ferroptosis and lipid peroxidation. Its unique mechanism of inducing FSP1 phase separation rather than direct enzymatic inhibition offers a novel strategy for promoting ferroptosis in therapeutic contexts. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers seeking to investigate and leverage the effects of this compound on lipid metabolism and cell death.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. news-medical.net [news-medical.net]

- 3. [PDF] Cocrystal structure reveals the mechanism of FSP1 inhibition by FSEN1 | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferroptosis Suppressor Protein 1 Inhibition Promotes Tumor Ferroptosis and Anti-tumor Immune Responses in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. unibiotech.in [unibiotech.in]

- 9. biorxiv.org [biorxiv.org]

N-Terminal Myristoylation as a Critical Regulator of FSP1-Mediated Ferroptosis Suppression and Phase Separation: A Technical Guide

For correspondence: [AI Assistant Contact Information]

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, is a key process in various pathologies and a promising target for therapeutic intervention. Ferroptosis Suppressor Protein 1 (FSP1), also known as AIFM2, has emerged as a critical glutathione (GSH)-independent suppressor of ferroptosis. Its function is intricately linked to its subcellular localization and enzymatic activity, which are governed by post-translational modifications, most notably N-terminal myristoylation. Recent evidence has unveiled a novel regulatory layer involving the phase separation of FSP1, a process also dependent on its myristoylation status, which can be modulated to induce ferroptotic cell death. This technical guide provides an in-depth exploration of the interplay between N-terminal myristoylation, FSP1 function, and its phase separation. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the signaling pathways, quantitative data from key studies, detailed experimental protocols, and the logical framework connecting these molecular events.

Introduction

Ferroptosis is a distinct cell death pathway driven by the iron-catalyzed accumulation of lipid reactive oxygen species (ROS).[1] While the canonical pathway of ferroptosis suppression involves the glutathione peroxidase 4 (GPX4) system, a parallel and independent pathway mediated by FSP1 has been identified.[2][3] FSP1, formerly known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), is a flavoprotein that functions as an NAD(P)H-dependent oxidoreductase.[3][4][5] Its primary anti-ferroptotic mechanism involves the reduction of ubiquinone (Coenzyme Q10 or CoQ10) to its reduced form, ubiquinol (CoQ10H2), a potent lipophilic antioxidant that traps lipid peroxyl radicals within cellular membranes, thereby halting the propagation of lipid peroxidation.[2][3][4]

A crucial determinant of FSP1's function is its N-terminal myristoylation, a co-translational lipid modification where myristate, a C14 saturated fatty acid, is attached to the N-terminal glycine residue.[4][6] This modification is essential for anchoring FSP1 to the plasma membrane and lipid droplets, where it exerts its protective effects.[4][6] Disruption of this modification, for instance through a G2A mutation, abrogates its membrane localization and anti-ferroptotic activity.[7]

More recently, a fascinating regulatory mechanism has been discovered wherein FSP1 can undergo liquid-liquid phase separation (LLPS) into biomolecular condensates. This process, which is also dependent on N-terminal myristoylation, can be induced by small molecule inhibitors, leading to the sequestration and inactivation of FSP1, thereby promoting ferroptosis.[8][9] This discovery opens up new avenues for therapeutic intervention by targeting FSP1 phase separation.

This guide will systematically detail the molecular mechanisms, present key quantitative findings, provide detailed experimental methodologies, and visualize the intricate relationships governing FSP1's role in ferroptosis.

FSP1 Signaling and Regulatory Pathways

The anti-ferroptotic function of FSP1 is centered on its ability to maintain a pool of reduced CoQ10. This is accomplished through an NAD(P)H-dependent oxidoreductase activity. The localization of FSP1 to cellular membranes, mediated by N-terminal myristoylation, is critical for its access to the lipid-soluble CoQ10.

The FSP1-CoQ10-NAD(P)H Axis

The core anti-ferroptotic pathway involving FSP1 can be summarized as follows:

-

N-Terminal Myristoylation and Membrane Targeting: Following translation, FSP1 undergoes myristoylation at its N-terminal glycine-2 residue, a reaction catalyzed by N-myristoyltransferases (NMTs).[4] This lipid anchor facilitates the translocation of FSP1 from the cytosol to the plasma membrane and the periphery of lipid droplets.[4][6]

-

Reduction of CoQ10: At the membrane, myristoylated FSP1 utilizes NAD(P)H as an electron donor to reduce the oxidized form of Coenzyme Q10 (ubiquinone) to its reduced, antioxidant form (ubiquinol).[2][3][4]

-

Lipid Peroxyl Radical Scavenging: Ubiquinol, as a lipophilic radical-trapping antioxidant, directly neutralizes lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation and preventing the membrane damage that culminates in ferroptosis.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 3. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 4. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 5. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FSP1 oxidizes NADPH to suppress ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for icFSP1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

icFSP1 is a potent and specific inhibitor of Ferroptosis Suppressor Protein-1 (FSP1), a key enzyme in a recently identified ferroptosis suppression pathway that operates in parallel to the well-established glutathione peroxidase 4 (GPX4) axis.[1][2][3] Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, and its induction is a promising therapeutic strategy for various diseases, particularly cancer.[1][4]

Unlike first-generation FSP1 inhibitors, this compound exhibits a unique mechanism of action. It does not directly inhibit the enzymatic activity of FSP1 but instead induces its subcellular relocalization and condensation through a process known as phase separation.[2][3][5] This sequestration of FSP1 prevents it from exercising its protective function at the plasma membrane, thereby sensitizing cells to lipid peroxidation and subsequent ferroptotic cell death. A key application of this compound is its synergistic effect with GPX4 inhibitors, leading to robust induction of ferroptosis in cancer cells.[2]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to induce and study ferroptosis.

Data Presentation

Efficacy of this compound in Inducing Cell Death

This compound has been shown to be effective in inducing cell death in various cell lines, particularly in synergy with GPX4 inhibitors.

| Cell Line | Treatment Condition | Endpoint | Result | Reference |

| Pfa1 Gpx4 KO | This compound | Cell Viability (EC50) | 0.21 µM | [1] |

| HT-1080 | This compound (5 µM) + RSL3 (GPX4 inhibitor) | Cell Viability | Synergistic decrease in cell viability | [2] |

| MDA-MB-436 (FSP1 WT) | This compound (5 µM) | Cell Viability | Moderate decrease in cell viability | [2] |

| 786-O (FSP1 WT) | This compound (5 µM) | Cell Viability | Moderate decrease in cell viability | [2] |

| A375 (FSP1 WT) | This compound (5 µM) | Cell Viability | Moderate decrease in cell viability | [2] |

| H460 (FSP1 WT) | This compound (5 µM) | Cell Viability | Moderate decrease in cell viability | [2] |

Synergistic Effects of this compound with GPX4 Inhibitors

The combination of this compound with GPX4 inhibitors like RSL3 or erastin leads to a potent induction of ferroptosis.

| Cell Line | This compound Concentration | GPX4 Inhibitor | GPX4 Inhibitor Concentration | Outcome | Reference |

| Pfa1 Gpx4 KO | 2.5 µM | - | - | Increased lipid peroxidation and cell death | [2] |

| HT-1080 | 5 µM | RSL3 | Varies | Synergistic cell death | [2] |

| 4T1 (mouse) | Varies | RSL3 | Varies | No synergistic killing (this compound is human-specific) | [2] |

| B16F10 (mouse) | Varies | RSL3 | Varies | No synergistic killing (this compound is human-specific) | [2] |

Signaling Pathways and Experimental Workflows

FSP1-Mediated Ferroptosis Suppression and this compound Mechanism of Action

FSP1 acts as an oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which in turn traps lipid radicals to suppress ferroptosis. This pathway runs parallel to the GPX4-mediated ferroptosis suppression system. This compound induces the phase separation of FSP1, leading to its condensation and inactivation, thereby sensitizing cells to ferroptosis.

Caption: FSP1 and GPX4 pathways in ferroptosis suppression and this compound's mechanism.

Experimental Workflow for Assessing this compound Activity

A typical workflow to evaluate the effect of this compound involves treating cells, followed by assays to measure cell viability, cytotoxicity, and lipid peroxidation.

Caption: Workflow for evaluating this compound's effects on cultured cells.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using WST-1 Assay

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

GPX4 inhibitor (e.g., RSL3, optional)

-

96-well cell culture plates

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium. For combination treatments, also prepare dilutions of the GPX4 inhibitor.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound and/or GPX4 inhibitor.

-

Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Gently shake the plate for 1 minute.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate cell viability as a percentage of the untreated control.

-

Plot the results and determine the EC50 value if applicable.

-

Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol allows for the fluorescent detection and quantification of lipid peroxidation, a hallmark of ferroptosis.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

GPX4 inhibitor (optional)

-

C11-BODIPY 581/591 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on glass-bottom dishes (for microscopy) or in multi-well plates (for flow cytometry).

-

Treat cells with this compound and/or a GPX4 inhibitor as described in Protocol 1 for the desired duration (e.g., 3-6 hours).

-

-

C11-BODIPY Staining:

-

Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-10 µM in serum-free medium or PBS.

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the C11-BODIPY staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells twice with PBS.

-

-

Imaging or Flow Cytometry:

-

For fluorescence microscopy: Add fresh PBS or imaging buffer to the cells. Image the cells using appropriate filter sets for the oxidized (emission ~520 nm) and reduced (emission ~590 nm) forms of the dye.

-

For flow cytometry: Detach the cells using a gentle dissociation reagent (e.g., Accutase). Resuspend the cells in PBS and analyze them on a flow cytometer, measuring the fluorescence in the green (~520 nm) and red (~590 nm) channels.

-

-

Data Analysis:

-

For both methods, the ratio of green to red fluorescence intensity is calculated as an indicator of lipid peroxidation. An increase in this ratio signifies an increase in lipid peroxidation.

-

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

GPX4 inhibitor (optional)

-

96-well cell culture plates

-

LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same procedure as in Protocol 1 for cell seeding and treatment.

-

-

Sample Collection:

-

After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Assay:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

-

Incubate the plate for up to 30 minutes at room temperature, protected from light.

-

-

Stop Reaction (if required):

-

Add 50 µL of the stop solution provided in the kit to each well.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

-

Conclusion

This compound is a valuable research tool for studying ferroptosis in cell culture. Its unique mechanism of inducing FSP1 phase separation provides a novel way to sensitize cells to this form of cell death. The protocols outlined above provide a framework for researchers to investigate the effects of this compound, both alone and in combination with other agents, on cell viability, cytotoxicity, and the hallmark of ferroptosis, lipid peroxidation. These studies will contribute to a better understanding of the role of FSP1 in cellular homeostasis and its potential as a therapeutic target.

References

- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]

Application Notes and Protocols for In vivo icFSP1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

icFSP1 is a novel, potent, and in vivo-applicable inhibitor of Ferroptosis Suppressor Protein-1 (FSP1). Unlike first-generation FSP1 inhibitors, this compound does not competitively inhibit the enzymatic activity of FSP1. Instead, it triggers the subcellular relocalization and phase separation of FSP1, leading to its condensation and subsequent induction of ferroptosis, a form of iron-dependent regulated cell death.[1][2][3][4][5][6] This unique mechanism of action makes this compound a valuable tool for studying ferroptosis and a promising candidate for anti-cancer therapy, particularly for tumors resistant to conventional treatments.[1][2][3][4][5][6]

These application notes provide a detailed protocol for the in vivo administration of this compound in a subcutaneous xenograft mouse model, based on published preclinical studies.[3][4] Additionally, protocols for assessing treatment efficacy through tumor volume measurement and target engagement through the analysis of lipid peroxidation markers are included.

Mechanism of Action: this compound-Induced FSP1 Phase Separation

The signaling pathway initiated by this compound leading to ferroptosis is distinct from direct enzymatic inhibition. The process can be visualized as follows:

Caption: this compound signaling pathway leading to ferroptosis.

Quantitative Data Summary

The following table summarizes key quantitative data for in vivo studies using this compound, primarily derived from the study by Nakamura et al., 2023 in Nature.

| Parameter | Value | Animal Model | Tumor Model | Reference |

| Dosage | 50 mg/kg | Athymic Nude Mice | A375 (melanoma), H460 (lung) xenografts | [3] |

| C57BL/6J Mice | B16F10 (melanoma) xenografts | [3] | ||

| Administration Route | Intraperitoneal (i.p.) injection | Athymic Nude Mice, C57BL/6J Mice | As above | [3] |

| Dosing Schedule | Twice daily for the first 4 days, then once daily | Athymic Nude Mice | As above | [3] |

| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified, but a common vehicle for similar compounds | Not applicable | [7][8][9][10] |

| Tumor Cell Inoculum | 5 x 10^6 cells in 100 µL PBS | Athymic Nude Mice | A375, H460 xenografts | [3] |

| Observed Efficacy | Significant inhibition of tumor growth and decreased tumor weight | Athymic Nude Mice, C57BL/6J Mice | As above | [3][4] |

| Reported Toxicity | No significant effect on body weight | Athymic Nude Mice, C57BL/6J Mice | As above | [3] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol details the preparation of the this compound solution for intraperitoneal injection.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Saline (0.9% NaCl), sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired concentration and injection volume. For a final dose of 50 mg/kg in a 20 g mouse with an injection volume of 100 µL, a stock solution of 10 mg/mL in DMSO can be prepared.

-

Sequentially add the vehicle components. To prepare the final injection solution, add the solvents in the following order, vortexing thoroughly after each addition:

-

10% DMSO (containing this compound)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Ensure complete dissolution. Vortex the final mixture vigorously. If precipitation occurs, gentle warming and/or sonication in an ultrasonic bath can be used to aid dissolution. The final solution should be clear.

-

Prepare fresh daily. It is recommended to prepare the this compound working solution fresh each day of dosing.

Caption: Workflow for preparing this compound injection solution.

Subcutaneous Xenograft Tumor Model and this compound Treatment

This protocol outlines the establishment of a subcutaneous tumor model and subsequent treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma, H460 lung cancer)

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

6-8 week old immunocompromised mice (e.g., athymic nude mice)

-

1 mL syringes with 27-30 gauge needles

-

Animal anesthesia (e.g., isoflurane)

-

Digital calipers

-

Prepared this compound solution and vehicle control

Procedure:

-

Cell Culture and Preparation:

-

Culture cancer cells to ~80-90% confluency.

-

On the day of injection, harvest cells by trypsinization.

-

Wash the cells with sterile PBS and centrifuge to form a pellet.

-

Resuspend the cell pellet in sterile PBS at a concentration of 5 x 10^7 cells/mL. Keep on ice.

-

-

Tumor Inoculation:

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow. Begin monitoring tumor size 3-4 days after inoculation.

-

Measure tumor dimensions (length and width) using digital calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2 .

-

-

Treatment Initiation and Schedule:

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

Administer this compound (50 mg/kg) or vehicle control via intraperitoneal injection.

-

Follow the dosing schedule: twice daily for the first 4 days, followed by once daily for the remainder of the study.

-

-

Monitoring During Treatment:

-

Continue to measure tumor volume and body weight every 2-3 days.

-

Monitor the general health and behavior of the mice daily.

-

-

Study Endpoint and Tissue Collection:

-

The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

At the endpoint, euthanize the mice and excise the tumors.

-

Tumors can be weighed and then processed for further analysis (e.g., immunohistochemistry, western blotting).

-

Caption: Experimental workflow for in vivo this compound treatment.

Assessment of Lipid Peroxidation by 4-HNE Immunohistochemistry

This protocol describes the staining of paraffin-embedded tumor sections for 4-hydroxynonenal (4-HNE), a marker of lipid peroxidation and ferroptosis.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissues

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against 4-HNE

-

Biotinylated secondary antibody

-

Streptavidin-HRP

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

-

Microscope slides

-

Coplin jars or staining dishes

-

Microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 10-20 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

-

-

Blocking:

-

Incubate sections with blocking buffer to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody against 4-HNE at the recommended dilution overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Incubate sections with a biotinylated secondary antibody.

-

Incubate with Streptavidin-HRP.

-

Apply DAB substrate and monitor for color development.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate the sections through graded ethanol and xylene.

-

Mount with a permanent mounting medium.

-

-

Imaging and Analysis:

-

Examine the slides under a microscope and quantify the 4-HNE staining intensity.

-

Caption: Workflow for 4-HNE immunohistochemistry.

Concluding Remarks

The protocols provided herein offer a comprehensive guide for the in vivo evaluation of this compound. Researchers should note that while the 50 mg/kg dose has been shown to be effective, dose-response studies may be necessary for different tumor models and animal strains. It is also recommended to perform a pilot study to assess the tolerability of the vehicle and this compound in the specific mouse strain being used. Comprehensive pharmacokinetic and toxicology studies will be essential for the further clinical development of this compound. These application notes and protocols are intended to serve as a starting point for researchers to explore the therapeutic potential of this novel ferroptosis-inducing agent.

References

- 1. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 2. cdn.origene.com [cdn.origene.com]

- 3. protocols.io [protocols.io]

- 4. Nature: Phase separation of FSP1 promotes ferroptosis. – dfg-ferroptosis.net [dfg-ferroptosis.net]

- 5. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]

- 6. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Sensitizing Cancer Cells to Ferroptosis using icFSP1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising anti-cancer strategy.[1][2] Ferroptosis Suppressor Protein 1 (FSP1) is a key enzyme that protects cancer cells from ferroptosis, acting independently of the canonical glutathione (GSH)/glutathione peroxidase 4 (GPX4) pathway.[1][2] FSP1 exerts its protective effect by reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, thereby inhibiting lipid peroxidation.[1][2] The recently developed inhibitor, icFSP1, offers a novel approach to induce ferroptosis in cancer cells by targeting FSP1. Unlike its predecessor iFSP1, this compound induces the phase separation of FSP1, leading to its subcellular relocalization from the membrane and the formation of FSP1 condensates, which ultimately impairs its function.[3][4][5][6] These application notes provide detailed protocols for utilizing this compound to sensitize cancer cells to ferroptosis.

Mechanism of Action of this compound

This compound does not directly inhibit the enzymatic activity of FSP1. Instead, it triggers a unique mechanism of action involving the induction of FSP1 phase separation.[3][4][5][6] This process leads to the formation of FSP1 condensates, causing the protein to detach from the cell membrane where it normally functions.[3][4][5] This relocalization prevents FSP1 from reducing CoQ10, thereby sensitizing the cells to lipid peroxidation and subsequent ferroptosis. This distinct mechanism of action suggests that this compound may overcome resistance mechanisms associated with direct enzymatic inhibitors.

Signaling Pathway of FSP1 in Ferroptosis Suppression and this compound-mediated Sensitization

Caption: FSP1 pathway and this compound mechanism.

Quantitative Data

The following tables summarize the quantitative effects of this compound on cancer cells.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| Pfa1 (Gpx4-knockout mouse embryonic fibroblasts overexpressing hFSP1) | Cell Viability | EC50 | 0.21 µM | [1] |

| HT-1080 (human fibrosarcoma) | Cell Viability | - | Treatment with this compound alone was sufficient to trigger ferroptosis. | [3] |

| UOK276 (Chromophobe Renal Cell Carcinoma) | Cell Viability | Synergism | Synergistic cell death with RSL3 (26 nM) and this compound (20 µM). | [7] |

| RCJ-T2 (Chromophobe Renal Cell Carcinoma) | Cell Viability | Synergism | Synergistic cell death with RSL3 (18 nM) and this compound (20 µM). | [7] |

| Pfa1 (Gpx4-knockout) | Lipid Peroxidation (C11-BODIPY) | Fold Increase | Marked increase in lipid peroxidation with 2.5 µM this compound for 3 hours. | [3] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |

| Chromophobe Renal Cell Carcinoma (ChRCC) | Xenograft | Not specified | 69% decrease in tumor growth. | [8] |

| Melanoma (B16F10 Gpx4/Fsp1 double knockout overexpressing hFSP1) | Syngeneic | 50 mg/kg, i.p., twice daily | Significantly inhibited tumor growth and decreased tumor weight. | [9] |

| Lung Cancer (H460) | Xenograft | Not specified | Synergistic tumor growth suppression with GPX4 inhibition. | [10] |

Experimental Protocols

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for this compound efficacy assessment.

Cell Viability Assay (WST-1)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

WST-1 reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a concentration range of 0.1 µM to 20 µM.[7] A DMSO control should be included.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

-

Incubate the plate for 24-72 hours, depending on the cell line and experimental design.[3]

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

C11-BODIPY 581/591 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 2.5 µM) for a specified time (e.g., 3-6 hours).[3] Include a DMSO-treated control.

-

Thirty minutes before the end of the treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.[10][11]

-

Incubate for 30 minutes at 37°C, protected from light.

-

Harvest the cells by trypsinization and wash once with ice-cold PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

Analyze the cells immediately by flow cytometry. The oxidized probe fluoresces in the green channel (FITC), while the reduced probe fluoresces in the red channel (PE-Texas Red).

-

Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity.

Western Blot for FSP1 Expression

This protocol is to assess the levels of FSP1 protein in cancer cells after treatment with this compound. Note that this compound is not expected to alter FSP1 expression levels.[3]

Materials:

-

Cancer cell line of interest

-

This compound (dissolved in DMSO)

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against FSP1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Loading control antibody (e.g., β-actin or GAPDH)

Procedure:

-

Seed cells in a 6-well plate and treat with this compound for 48-72 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-FSP1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Normalize the FSP1 band intensity to the loading control.

Immunofluorescence for FSP1 Condensates

This protocol allows for the visualization of FSP1 condensate formation induced by this compound.

Materials:

-

Cancer cell line of interest (preferably expressing a fluorescently tagged FSP1)

-

This compound (dissolved in DMSO)

-

Glass coverslips

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound (e.g., 2.5-10 µM) for 4-24 hours.[3]

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Block with 5% BSA for 1 hour.

-

If not using a fluorescently tagged FSP1, incubate with a primary anti-FSP1 antibody followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the FSP1 condensates using a fluorescence microscope.

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Logical Relationship of In Vivo Experiment

Caption: In vivo xenograft experiment workflow.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., DMSO, PEG300, Tween-80, saline)[9]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg, intraperitoneally, twice daily) to the treatment group.[9] Administer the vehicle solution to the control group.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for FSP1 and lipid peroxidation markers).

Conclusion

This compound represents a promising therapeutic agent for sensitizing cancer cells to ferroptosis through its unique mechanism of inducing FSP1 phase separation. The protocols provided herein offer a comprehensive guide for researchers to investigate the efficacy and mechanism of this compound in various cancer models. Further exploration of this compound in combination with other anti-cancer therapies that induce oxidative stress may lead to novel and more effective treatment strategies.

References

- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Studying icFSP1-Induced Ferroptosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. A key regulator of this process is the Ferroptosis Suppressor Protein 1 (FSP1), which acts independently of the canonical glutathione peroxidase 4 (GPX4) pathway to protect cells from ferroptotic death. The recent discovery of icFSP1, a novel FSP1 inhibitor, has opened new avenues for cancer therapy by sensitizing tumor cells to ferroptosis.[1][2][3] Unlike first-generation inhibitors, this compound does not directly inhibit FSP1's enzymatic activity. Instead, it triggers the phase separation and subcellular relocalization of FSP1, leading to its inactivation and subsequent induction of ferroptosis.[1][2][4][5]

These application notes provide a detailed experimental framework for researchers studying this compound-induced ferroptosis. The protocols outlined below cover essential assays for characterizing the effects of this compound on cancer cells, including assessments of cell viability, lipid peroxidation, and protein expression.

Signaling Pathway of this compound-Induced Ferroptosis

The mechanism of this compound action involves a unique mode of protein inhibition. By inducing the phase separation of FSP1, this compound effectively sequesters the protein, preventing it from carrying out its protective function at the plasma membrane. This leads to an accumulation of lipid peroxides and ultimately, cell death by ferroptosis. The pathway can be potentiated by the simultaneous inhibition of the GPX4 pathway.

Caption: Signaling pathway of this compound-induced ferroptosis.

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: HT-1080 fibrosarcoma cells are a commonly used model for ferroptosis studies. Pfa1 Gpx4 knockout mouse embryonic fibroblasts (MEFs) are particularly useful for studying FSP1-dependent effects in the absence of GPX4 activity.

-

Reagents:

-

This compound (dissolved in DMSO)

-

RSL3 (GPX4 inhibitor, for synergistic studies)

-

Liproxstatin-1 (Lip-1, ferroptosis inhibitor)

-

Ferrostatin-1 (Fer-1, ferroptosis inhibitor)

-

C11-BODIPY™ 581/591 (for lipid peroxidation measurement)

-

Propidium Iodide (PI) or SYTOX Green (for cell death measurement)

-

Primary antibodies for western blotting (e.g., anti-FSP1, anti-GPX4, anti-4-HNE)

-

Secondary antibodies for western blotting

-

Protocol 1: Cell Viability Assay

This protocol determines the cytotoxic effect of this compound on cancer cells.

Workflow:

References

- 1. news-medical.net [news-medical.net]

- 2. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]

- 3. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application of icFSP1 in Cancer Cell Lines: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, which has emerged as a promising anti-cancer strategy, particularly for therapy-resistant tumors.[1] Cancer cells, however, have evolved defense mechanisms to counteract this process. A key player in this defense is the Ferroptosis Suppressor Protein 1 (FSP1), which operates independently of the canonical glutathione (GSH)/glutathione peroxidase 4 (GPX4) pathway.[1][2] FSP1 protects cancer cells by reducing coenzyme Q10 (CoQ10), a potent antioxidant that neutralizes lipid peroxides.[3]

icFSP1 is a novel, potent, and in vivo-applicable inhibitor of FSP1.[4][5] Unlike first-generation inhibitors, this compound exhibits a unique mechanism of action and has shown significant promise in sensitizing a variety of cancer cell lines to ferroptosis, making it a valuable tool for cancer research and drug development.[2][5]

Mechanism of Action: Inducing FSP1 Phase Separation

The primary mechanism of this compound does not involve direct enzymatic inhibition. Instead, it triggers the subcellular relocalization and phase separation of FSP1.[2][4] This process involves several key steps:

-

This compound Binding : this compound interacts with FSP1.

-

Relocalization : It causes FSP1 to detach from the cell membrane where it normally functions.[2]

-

Phase Separation : this compound induces the formation of FSP1 condensates within the cell, a phenomenon similar to the separation of oil and water.[4][5] This process is dependent on FSP1's N-terminal myristoylation and other structural features.[2][4]

-